molecular formula C16H15F4N3O3 B2670851 2-(4-Fluorophenoxy)-1-(4-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)ethanone CAS No. 1396857-49-0

2-(4-Fluorophenoxy)-1-(4-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)ethanone

Cat. No.: B2670851
CAS No.: 1396857-49-0
M. Wt: 373.308
InChI Key: NZUHMQBKCMIWOS-UHFFFAOYSA-N
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Description

2-(4-Fluorophenoxy)-1-(4-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)ethanone is a complex chemical compound with potential applications in various scientific fields. The compound features a combination of fluorophenoxy and oxadiazole groups, suggesting potential biological activity and unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

This compound can be synthesized through a multi-step organic synthesis process, starting with the appropriate substituted phenol and piperidine derivatives. Key steps involve:

  • Formation of the Fluorophenoxy Intermediate: : Reacting 4-fluorophenol with ethyl bromoacetate under basic conditions.

  • Introduction of the Piperidine Moiety: : Coupling the fluorophenoxy intermediate with a piperidine derivative containing the oxadiazole group, typically using a palladium-catalyzed cross-coupling reaction.

  • Formation of the Final Compound: : Final cyclization and substitution reactions to introduce the ethanone group.

Industrial Production Methods

The industrial scale production involves optimization of reaction conditions to maximize yield and purity. Common techniques include:

  • High-throughput screening of catalysts and solvents.

  • Use of continuous flow reactors for better control over reaction parameters.

  • Implementation of purification techniques like recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions It Undergoes

  • Oxidation: : The presence of multiple aromatic and heterocyclic groups allows for various oxidation reactions, potentially leading to hydroxylated products.

  • Reduction: : Can undergo reduction reactions primarily affecting the oxadiazole ring and ketone groups.

  • Substitution: : The fluorophenoxy group is susceptible to nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

  • Oxidation: : Reagents like mCPBA (meta-Chloroperoxybenzoic acid).

  • Reduction: : Commonly uses hydride donors like LiAlH4 or catalytic hydrogenation.

  • Substitution: : Nucleophiles like amines or thiols under basic or acidic conditions.

Major Products

Products vary depending on the reaction type:

  • Oxidation: : Hydroxylated derivatives.

  • Reduction: : Reduced oxadiazole or ketone derivatives.

  • Substitution: : Substituted fluorophenoxy compounds.

Scientific Research Applications

Chemistry

  • Catalyst Development: : Due to its unique structure, it can be used as a ligand in the synthesis of new catalysts.

  • Material Science: : Potential precursor for creating polymers or advanced materials with specific properties.

Biology

  • Bioactive Compounds: : Potential use in the development of pharmaceuticals due to the combination of fluoro and oxadiazole groups.

Medicine

  • Drug Design: : Exploring its pharmacokinetic properties and potential as a drug candidate targeting specific biological pathways.

Industry

  • Electronic Industry: : Utilized in the synthesis of components for electronics owing to its unique electronic properties.

Mechanism of Action

Mechanism by Which the Compound Exerts Its Effects

The compound interacts with biological systems through:

  • Molecular Targeting: : Binding to specific proteins or enzymes, potentially inhibiting or activating them.

  • Pathway Involvement: : Influencing cellular pathways related to the oxadiazole and fluorophenoxy groups.

Molecular Targets and Pathways

  • Specific molecular targets include enzymes involved in oxidative stress and metabolic pathways.

Comparison with Similar Compounds

Comparison

Compared to similar compounds, 2-(4-Fluorophenoxy)-1-(4-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)ethanone stands out due to its unique combination of functional groups that enhance its stability and potential reactivity.

List of Similar Compounds

  • 2-(4-Fluorophenoxy)-1-piperidin-1-ylethanone: : Lacks the oxadiazole group.

  • 1-(4-(5-(Trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)ethanone: : Lacks the fluorophenoxy group.

  • 2-(4-Chlorophenoxy)-1-(4-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)ethanone: : Substitutes the fluorine with chlorine.

Properties

IUPAC Name

2-(4-fluorophenoxy)-1-[4-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15F4N3O3/c17-11-1-3-12(4-2-11)25-9-13(24)23-7-5-10(6-8-23)14-21-22-15(26-14)16(18,19)20/h1-4,10H,5-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZUHMQBKCMIWOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C2=NN=C(O2)C(F)(F)F)C(=O)COC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15F4N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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